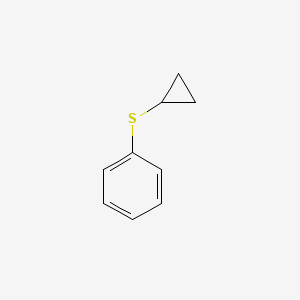

Cyclopropyl phenyl sulfide

説明

Significance of the Cyclopropyl (B3062369) Moiety in Molecular Design and Synthesis

The cyclopropane (B1198618) ring is the smallest stable carbocyclic ring and a highly valuable structural motif in organic chemistry, particularly in the realm of medicinal chemistry. oup.comoup.com Its prevalence is marked by its inclusion in numerous marketed drugs and its frequent appearance in pharmaceutical patent applications. oup.com The unique physicochemical properties of the cyclopropyl group stem from its significant ring strain (27.5 kcal mol⁻¹) and the resulting 60° internal bond angles. oup.com This strained arrangement confers distinct characteristics that chemists leverage in molecular design.

One of the key features of the cyclopropane ring is the conformational rigidity it imparts on a molecule. oup.com By locking bond rotations, it helps to position other functional groups in specific orientations, which can lead to more favorable binding to biological targets like proteins and enzymes. oup.com This pre-organization can enhance the potency and selectivity of a drug candidate. oup.comstanford.edu

Furthermore, the cyclopropyl group is often used as a bioisostere for other common chemical groups, such as isopropyl or phenyl groups. It is less lipophilic than both isopropyl and phenyl moieties, which can be advantageous for improving a molecule's solubility and pharmacokinetic profile. oup.comoup.com The C-H bonds on a cyclopropane ring are shorter and stronger than those in typical alkanes, a consequence of increased s-character in the carbon orbitals. oup.comstanford.edu This enhanced bond strength makes the cyclopropyl group more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation in the body. ontosight.ai This can lead to increased metabolic stability, a longer half-life, and reduced potential for drug-drug interactions. stanford.eduontosight.ai

Table 1: Comparative Physicochemical Properties of Common Moieties oup.comoup.com

| Moiety | Calculated logP (clogP) | Key Characteristics |

|---|---|---|

| Cyclopropyl | ~ 1.2 | Rigid, strained, metabolically stable |

| Isopropyl | ~ 1.5 | Flexible, less metabolically stable |

| Phenyl | ~ 2.0 | Aromatic, planar, subject to oxidation |

Role of Organosulfur Chemistry in Synthetic Methodologies

Organosulfur chemistry encompasses the study and application of organic compounds containing a carbon-sulfur bond. mdpi.commdpi.com These compounds are integral to modern synthetic chemistry, serving as versatile building blocks, reagents, and intermediates. mdpi.comchemicalbook.com The utility of organosulfur compounds stems from the ability of sulfur to exist in various oxidation states (e.g., sulfide (B99878), sulfoxide (B87167), sulfone), each imparting distinct reactivity. researchgate.net This allows for a wide range of chemical transformations. chemicalbook.com

Sulfur-containing functional groups like thiols, sulfides, sulfoxides, and sulfones are featured in many important synthetic reactions. researchgate.net For instance, thiols are excellent nucleophiles and are used to form sulfides and thioesters. kisti.re.kr Sulfides themselves can be prepared through the alkylation of thiols and are foundational to other organosulfur functional groups. mdpi.com The oxidation of sulfides provides access to sulfoxides and sulfones, which are key components in a number of powerful synthetic transformations. researchgate.net For example, sulfoxides are used in stereoselective reactions, and sulfonate esters are excellent leaving groups in substitution and elimination reactions. researchgate.net

Furthermore, sulfur-stabilized carbanions, such as those derived from thioethers, are valuable nucleophiles for forming new carbon-carbon bonds. nih.gov The ability to introduce and manipulate sulfur-containing groups makes organosulfur chemistry an indispensable tool for constructing complex molecular architectures found in natural products, pharmaceuticals, and materials. chemicalbook.comacs.org

Historical Development of Research on Cyclopropyl Phenyl Sulfide

Research into this compound and its derivatives has evolved over several decades, driven by its utility as a synthetic intermediate. A landmark paper published in 1977 by B. M. Trost and colleagues highlighted the importance of 1-lithiothis compound, generated by deprotonating this compound, as a potent reagent for spiroannelation—a method for forming new rings. stanford.eduacs.org This work demonstrated the compound's value in creating complex carbocyclic frameworks, such as those needed for synthesizing cyclobutanones. oup.com

The development of convenient synthetic routes was crucial for expanding the compound's application. Early methods often involved the cyclization of precursors like 3-chloropropyl phenyl sulfide. oup.com A significant advancement came in the early 1980s from the laboratory of K. Tanaka and colleagues, who developed a highly versatile, one-pot method. Their approach involved treating 1,3-bis(phenylthio)propane (B1581348) with butyllithium (B86547) to directly generate this compound or its synthetically valuable lithiated form in situ. oup.comoup.comoup.com This method provided a more efficient and accessible route to the compound and its derivatives. oup.com

Over the years, a variety of other synthetic strategies have been reported, showcasing the continued interest in this scaffold. These include:

The reaction of cyclopropyl bromide with potassium benzenethiolate. chemicalbook.com

The reaction of 1,1-dibromocyclopropane (B14071962) with benzenethiolates. chemicalbook.com

The reduction of cyclopropyl phenyl sulfoxide. chemicalbook.com

More recently, modern catalytic methods have been developed. For example, a copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid was reported in 2019, offering a new approach that tolerates a wide range of functional groups. researchgate.netnih.gov This progression from classical cyclization reactions to modern catalytic cross-coupling illustrates the enduring importance of this compound and the ongoing innovation in the field of organosulfur chemistry.

Structure

2D Structure

特性

IUPAC Name |

cyclopropylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10S/c1-2-4-8(5-3-1)10-9-6-7-9/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBKCPJOFAUAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163357 | |

| Record name | Benzene, (cyclopropylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index] Colorless liquid with a stench; [Alfa Aesar MSDS] | |

| Record name | Cyclopropyl phenyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14633-54-6 | |

| Record name | Cyclopropyl phenyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014633546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (cyclopropylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclopropylsulfanyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPROPYL PHENYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72C99LP48P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Cyclopropyl Phenyl Sulfide and Its Derivatives

Cyclopropanation of Phenyl Vinyl Sulfide (B99878) (PVS)

Phenyl vinyl sulfide (PVS) is a common and versatile starting material for the synthesis of cyclopropyl (B3062369) phenyl sulfide. orgsyn.org It readily participates in various cycloaddition reactions due to its electron-rich double bond. orgsyn.org

Transition metal catalysis is a powerful tool for the cyclopropanation of alkenes, including PVS. Catalysts based on cobalt, rhodium, and copper have been successfully employed for this transformation. researchgate.net These methods typically involve the reaction of PVS with a diazo compound, which serves as a carbene precursor. The transition metal catalyst facilitates the decomposition of the diazo compound and the subsequent transfer of the carbene moiety to the double bond of PVS, affording cyclopropyl phenyl sulfide. researchgate.net

A notable example is the cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide, which can be performed on a multigram scale. researchgate.net This method allows for the synthesis of both (E)- and (Z)-diastereoisomers of cyclopropane (B1198618) derivatives. researchgate.net Furthermore, chiral copper and cobalt catalysts have been investigated to achieve enantioselective cyclopropanation, providing access to enantioenriched this compound derivatives. researchgate.net Rhodium catalysts are also effective in promoting the cyclopropanation of vinyl sulfides. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Cyclopropanation of PVS

| Catalyst Family | Reactant | Product | Key Features |

|---|---|---|---|

| Cobalt (Co) | Phenyl Vinyl Sulfide | This compound | Scalable to multigram quantities. researchgate.net |

| Rhodium (Rh) | Phenyl Vinyl Sulfide | This compound | Effective for cyclopropanation. organic-chemistry.org |

| Copper (Cu) | Phenyl Vinyl Sulfide | This compound | Chiral versions for enantioselective synthesis. researchgate.net |

In addition to metal-catalyzed methods, metal-free photochemical approaches for cyclopropanation have been developed. These methods offer an alternative pathway that avoids the use of potentially toxic or expensive transition metals. One such strategy involves the photochemical generation of radicals. For instance, the combination of photochemistry and halogen bonding interactions can be used to generate vinyl radicals from alkenyl halides, which can then react with thiols. rsc.org While not a direct cyclopropanation of PVS in the traditional sense, this illustrates the use of photochemical methods to form C-S bonds in vinyl sulfide type structures under metal-free conditions.

S-Cyclopropylation of Thiophenols

An alternative synthetic route to this compound involves the direct formation of the sulfur-cyclopropyl bond. This is achieved through the S-cyclopropylation of thiophenols with a suitable cyclopropylating agent.

A significant advancement in the synthesis of aryl cyclopropyl sulfides is the copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. beilstein-journals.orgnih.gov This method is advantageous due to the commercial availability and stability of cyclopropylboronic acid. The reaction proceeds under relatively simple conditions, employing copper(II) acetate (B1210297) as a promoter. beilstein-journals.org A key challenge with cyclopropylboronic acid is its propensity to undergo protodeboronation, which can reduce its efficiency. nih.govresearchgate.net

The reaction tolerates a wide range of functional groups on the thiophenol, including both electron-donating and electron-withdrawing substituents at the ortho, meta, and para positions, providing the corresponding aryl cyclopropyl sulfides in moderate to excellent yields. beilstein-journals.orgnih.gov

Table 2: Copper-Promoted S-Cyclopropylation of 4-tert-butylbenzenethiol

| Entry | Cyclopropylating Agent | Promoter | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Cyclopropylboronic Acid | Copper(II) acetate | Sodium carbonate | Dichloroethane | 70 | 16 | 86 beilstein-journals.org |

Potassium cyclopropyl trifluoroborate has emerged as a valuable alternative to cyclopropylboronic acid for S-cyclopropylation reactions. beilstein-journals.org These organotrifluoroborate salts are air- and moisture-stable crystalline solids, making them easy to handle and store. nih.govnih.govresearchgate.net They are also resistant to protodeboronation, which is a significant advantage over boronic acids. nih.gov The S-cyclopropylation of thiophenols using potassium cyclopropyl trifluoroborate can also be promoted by copper catalysts, offering another efficient route to aryl cyclopropyl sulfides. beilstein-journals.org

S-Cyclopropylation of Thiophenols

Ring-Forming Reactions

The construction of the cyclopropyl ring is a common and effective approach for the synthesis of this compound and its derivatives. This can be accomplished through the cyclization of suitable thioether precursors.

Cyclization of Thioether Precursors

Intramolecular cyclization of specifically functionalized thioethers provides a direct route to the cyclopropane ring. The choice of precursor and reaction conditions is crucial for the efficiency of this transformation.

A versatile method for the synthesis of this compound and its derivatives involves the treatment of 1,3-bis(phenylthio)propanes with butyllithium (B86547). The reaction of 1,3-bis(phenylthio)propane (B1581348) with two equivalents of n-butyllithium in tetrahydrofuran (B95107) (THF) at 0°C generates 1-lithio-1-(phenylthio)cyclopropane. This intermediate can then be quenched with a proton source, such as water, to yield this compound.

Alternatively, this lithiated intermediate can react with a variety of electrophiles to produce a range of substituted cyclopropyl phenyl sulfides. This approach allows for the introduction of various functional groups at the 1-position of the cyclopropane ring. For instance, reaction with alkyl halides, aldehydes, or ketones can furnish the corresponding 1-alkyl-, 1-(hydroxyalkyl)-, or 1-(hydroxycycloalkyl)-substituted cyclopropyl phenyl sulfides. The yields for these reactions are generally good, as summarized in the table below.

| Electrophile | Product | Yield (%) |

| H₂O | This compound | 85 |

| CH₃I | 1-Methyl-1-(phenylthio)cyclopropane | 82 |

| C₂H₅I | 1-Ethyl-1-(phenylthio)cyclopropane | 80 |

| C₆H₅CHO | 1-(α-Hydroxybenzyl)-1-(phenylthio)cyclopropane | 75 |

| (CH₃)₂CO | 1-(α-Hydroxyisopropyl)-1-(phenylthio)cyclopropane | 78 |

Reaction Conditions: 1,3-bis(phenylthio)propane, 2.2 equiv. n-BuLi, THF, 0°C, followed by addition of electrophile.

Furthermore, the reaction of substituted 1,3-bis(phenylthio)propanes with one equivalent of n-butyllithium can also lead to the corresponding cyclopropane derivatives in good yields. This method's utility is enhanced by the straightforward preparation of the 1,3-bis(phenylthio)propane precursors from the corresponding 1,3-dihalopropanes and sodium thiophenolate.

The intramolecular cyclization of 3-chloropropyl phenyl sulfide represents another pathway to this compound. This reaction is typically promoted by a strong base, which deprotonates the carbon alpha to the sulfur atom, creating a carbanion. This carbanion then undergoes an intramolecular nucleophilic substitution, displacing the chloride to form the cyclopropane ring. While this method is conceptually straightforward, finding specific and recent examples in the literature with detailed experimental conditions and yields for the unsubstituted this compound can be challenging. However, historical chemical literature suggests the use of strong bases like sodium amide or potassium amide in liquid ammonia (B1221849) to effect such cyclizations. The efficiency of this reaction is highly dependent on the choice of base and reaction conditions to avoid competing elimination reactions.

Conversion of Cyclopropyl Halides and Related Compounds

An alternative synthetic strategy starts with a pre-formed cyclopropane ring bearing a leaving group, such as a halide, which is then displaced by a thiophenolate nucleophile.

The direct nucleophilic substitution of a halide on a cyclopropane ring can be challenging due to increased ring strain in the transition state. However, the reaction of cyclopropyl bromide with a thiophenolate salt, such as potassium or sodium benzenethiolate, can be used to synthesize this compound. These reactions often require forcing conditions, such as high temperatures and the use of a strong base, which can potentially lead to side products.

More contemporary methods have been developed to facilitate this transformation under milder conditions. For instance, copper-catalyzed cross-coupling reactions of thiophenols with cyclopropyl halides have emerged as a more efficient alternative.

The synthesis of this compound can also be envisioned through the transformation of an α-halocyclopropyl sulfide, such as 1-bromo-1-(phenylthio)cyclopropane. This would involve the reductive dehalogenation of the α-halo sulfide. Various reducing agents could potentially be employed for this purpose, including organotin hydrides like tributyltin hydride, or other radical-based reducing systems. This approach allows for the initial synthesis of a functionalized cyclopropane ring, which can then be converted to the parent this compound. However, detailed and optimized procedures for this specific transformation are not extensively documented in recent literature, suggesting that other synthetic routes are often preferred for their efficiency and practicability.

Functional Group Interconversions Leading to this compound

The synthesis of this compound can be effectively achieved through functional group interconversions, notably through the reduction of its corresponding sulfoxide (B87167) and via specific desulfurization reactions. These methods offer strategic advantages in the construction of this valuable chemical entity.

Reduction of Cyclopropyl Phenyl Sulfoxide

The deoxygenation of cyclopropyl phenyl sulfoxide is a direct and common method for the preparation of this compound. This transformation can be accomplished using a variety of reducing agents, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups in the molecule. While specific studies focusing exclusively on the reduction of cyclopropyl phenyl sulfoxide are not extensively detailed in the literature, a number of reliable methods for the reduction of aryl alkyl sulfoxides are applicable.

Several reagent systems have been proven effective for the chemoselective reduction of sulfoxides to sulfides. These methods are generally mild and high-yielding. For instance, the combination of triflic anhydride (B1165640) and potassium iodide in acetonitrile (B52724) has been shown to be a potent system for the deoxygenation of a wide array of sulfoxides at room temperature. This system is known for its high efficiency and tolerance of various functional groups.

Another versatile reducing agent is sodium borohydride (B1222165), often used in combination with an additive. For example, sodium borohydride in the presence of iodine in anhydrous tetrahydrofuran (THF) provides an efficient means of converting sulfoxides to their corresponding sulfides. This method is noted for its chemoselectivity, allowing for the reduction of the sulfoxide group in the presence of other reducible functionalities such as esters and nitriles.

Other notable reducing systems for aryl alkyl sulfoxides include the use of oxalyl chloride in the presence of a nucleophilic scavenger like ethyl vinyl ether, and systems employing aluminum-nickel chloride hexahydrate (Al-NiCl₂·6H₂O). The selection of a particular method would be guided by factors such as substrate compatibility, desired reaction time, and scalability.

Table 1: Selected Reagent Systems for the Reduction of Aryl Alkyl Sulfoxides

| Reagent System | Solvent | Temperature | General Applicability |

| Triflic Anhydride / Potassium Iodide | Acetonitrile | Room Temperature | High efficiency, broad functional group tolerance. |

| Sodium Borohydride / Iodine | Tetrahydrofuran | Not specified | Chemoselective, compatible with esters and nitriles. |

| Oxalyl Chloride / Ethyl Vinyl Ether | Acetone | Room Temperature | Rapid conversion. |

| Al-NiCl₂·6H₂O | Not specified | Not specified | Effective for alkyl aryl sulfoxides. |

Desulfurization Reactions

The formation of this compound through desulfurization reactions represents a synthetic strategy wherein a sulfur-containing precursor is converted to the target sulfide with the extrusion of a sulfur-containing fragment. While direct and specific examples of desulfurization reactions leading to this compound are not prominently featured in the literature, related methodologies for the synthesis of cyclopropanes from sulfur-containing compounds can be considered.

One conceptually relevant area is the synthesis of cyclopropanes from thiiranes (episulfides). Thiiranes are three-membered heterocyclic compounds containing a sulfur atom. The desulfurization of thiiranes, typically promoted by phosphines or other sulfur scavengers, leads to the formation of alkenes. However, modifications of this process or related cyclization-desulfurization sequences could potentially be envisioned for the synthesis of cyclopropane rings.

The development of novel desulfurization methodologies continues to be an active area of research in organic synthesis, and it is plausible that future work will provide more direct and efficient routes to this compound and its derivatives via such pathways.

Reactivity and Transformations of Cyclopropyl Phenyl Sulfide

Reactions Involving α-Lithiocyclopropyl Phenyl Sulfide (B99878)

The acidity of the α-proton on the cyclopropyl (B3062369) ring, enhanced by the adjacent sulfur atom, allows for the generation of a potent nucleophile, 1-lithiocyclopropyl phenyl sulfide. This organolithium reagent is central to various carbon-carbon bond-forming reactions.

1-Lithiothis compound is typically generated by the deprotonation of this compound at the α-position. nih.gov This is accomplished using a strong base, most commonly n-butyllithium (n-BuLi). The reaction is generally performed in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures, typically -78 °C, to prevent side reactions and ensure the stability of the resulting organolithium species. The lithium atom replaces the proton attached to the carbon bearing the phenylthio group, creating the nucleophilic carbanion. nih.gov

Once formed, 1-lithiothis compound serves as an excellent nucleophile, reacting readily with a variety of electrophilic compounds. These reactions are fundamental for constructing more complex molecular architectures based on the cyclopropyl scaffold.

1-Lithiothis compound undergoes efficient nucleophilic addition to the electrophilic carbon of aldehydes and ketones. This reaction leads to the formation of 1-(phenylthio)cyclopropyl carbinols. nih.gov The reaction is carried out by adding the carbonyl compound to the solution of the pre-formed lithiated species at low temperatures, followed by an aqueous workup to protonate the resulting alkoxide. This method provides a reliable route to tertiary and secondary alcohols containing a cyclopropyl sulfide moiety. nih.govtandfonline.com

The table below summarizes the outcomes of reactions between 1-lithiothis compound and various carbonyl compounds.

| Electrophile (Carbonyl Compound) | Product | Yield (%) |

| Cyclohexanone | 1-(1-(Phenylthio)cyclopropyl)cyclohexan-1-ol | 91 |

| Benzaldehyde | (1-(Phenylthio)cyclopropyl)(phenyl)methanol | 92 |

| Acetone | 2-(1-(Phenylthio)cyclopropyl)propan-2-ol | 89 |

Data sourced from Nicolaou et al. nih.gov

The alkylation of 1-lithiothis compound is achieved through its reaction with primary alkyl halides, such as methyl iodide or benzyl (B1604629) bromide. This SN2 reaction results in the formation of a new carbon-carbon bond, attaching the alkyl group to the cyclopropane (B1198618) ring at the carbon atom that was previously lithiated. The reaction typically proceeds with good yields, providing a direct method for the synthesis of 1-alkyl-1-(phenylthio)cyclopropanes. nih.gov

The table below presents the results of the alkylation of 1-lithiothis compound with representative alkyl halides.

| Electrophile (Alkyl Halide) | Product | Yield (%) |

| Methyl iodide | Methyl(1-(phenylthio)cyclopropyl)methane | 85 |

| Benzyl bromide | Benzyl(1-(phenylthio)cyclopropyl)methane | 88 |

Data sourced from Nicolaou et al. nih.gov

The strained three-membered ring of epoxides makes them susceptible to ring-opening by strong nucleophiles like 1-lithiothis compound. The nucleophilic attack occurs at one of the epoxide carbons, leading to the cleavage of a carbon-oxygen bond. The reaction typically proceeds via an SN2 mechanism, with the attack occurring at the less sterically hindered carbon of the epoxide. nih.govchemistrysteps.comyoutube.compressbooks.pub Subsequent aqueous workup protonates the newly formed alkoxide, yielding a γ-hydroxy sulfide, specifically a 1-(β-hydroxy)cyclopropyl aryl sulfide. nih.gov

The table below details the reaction of 1-lithiothis compound with a common epoxide.

| Electrophile (Epoxide) | Product | Yield (%) |

| Propylene oxide | 1-(1-(Phenylthio)cyclopropyl)propan-2-ol | 82 |

Data sourced from Nicolaou et al. nih.gov

Nucleophilic Addition Reactions with Electrophiles

Oxidative Transformations

The sulfur atom in this compound can be selectively oxidized to higher oxidation states, yielding the corresponding sulfoxide (B87167) and sulfone. These transformations are significant as they modify the electronic properties and reactivity of the molecule, providing access to valuable synthetic intermediates. derpharmachemica.comresearchgate.net

The oxidation of sulfides to sulfoxides is a common transformation, often achieved using one equivalent of an oxidizing agent. A widely used reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). derpharmachemica.comorganic-chemistry.org The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) at or below room temperature to prevent over-oxidation to the sulfone. Alternatively, hydrogen peroxide, often in the presence of a catalyst or in a solvent like acetic acid, can be employed for a "greener" oxidation process. youtube.commdpi.com

Further oxidation of the sulfoxide to the corresponding sulfone is accomplished by using an excess of the oxidizing agent (e.g., two or more equivalents of m-CPBA) or by conducting the reaction under more forcing conditions, such as elevated temperatures. derpharmachemica.com Hydrogen peroxide can also be used to achieve full oxidation to the sulfone. jsynthchem.comresearchgate.net The resulting cyclopropyl phenyl sulfone is a stable compound with different chemical properties compared to the parent sulfide or the intermediate sulfoxide.

The table below summarizes the common oxidative transformations of this compound.

| Product | Typical Oxidizing Agent | Key Reaction Conditions |

| Cyclopropyl phenyl sulfoxide | m-CPBA (1 equivalent) | Dichloromethane, 0 °C to room temp. |

| Cyclopropyl phenyl sulfoxide | Hydrogen Peroxide (H₂O₂) | Acetic acid, room temp. |

| Cyclopropyl phenyl sulfone | m-CPBA (>2 equivalents) | Dichloromethane, room temp. |

| Cyclopropyl phenyl sulfone | Hydrogen Peroxide (H₂O₂) | Excess H₂O₂, often with catalyst/heat |

Oxidation to Cyclopropyl Phenyl Sulfoxides

The oxidation of this compound to its corresponding sulfoxide is a common and important transformation in organic synthesis. This reaction is typically achieved using a variety of oxidizing agents, with careful control of reaction conditions to prevent over-oxidation to the sulfone. researchgate.net A widely used and effective method involves the use of hydrogen peroxide in glacial acetic acid, which provides a "green" and highly selective route to the sulfoxide under transition metal-free and mild conditions. nih.gov This method is advantageous due to its simplicity and the ease of isolation of the product in excellent yields. nih.gov

Other reagents commonly employed for this transformation include meta-chloroperbenzoic acid (m-CPBA). rsc.org The choice of oxidant and reaction conditions plays a crucial role in achieving high selectivity for the sulfoxide. For instance, the use of one equivalent of the oxidizing agent at controlled temperatures generally favors the formation of the sulfoxide.

The general procedure for the oxidation of sulfides to sulfoxides using hydrogen peroxide is as follows: 30% hydrogen peroxide is added slowly to a solution of the sulfide in a suitable solvent, such as glacial acetic acid. nih.gov The reaction mixture is then stirred at room temperature until completion, which can be monitored by thin-layer chromatography. nih.gov After neutralization and extraction, the desired cyclopropyl phenyl sulfoxide can be isolated in high purity.

Below is a table summarizing common oxidizing agents and conditions for the selective oxidation of sulfides to sulfoxides:

| Oxidizing Agent | Catalyst/Solvent | Temperature | Selectivity for Sulfoxide | Reference |

| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | Room Temperature | High | nih.gov |

| meta-Chloroperbenzoic acid (m-CPBA) | Dichloromethane | 0 °C to Room Temperature | High | rsc.org |

| Sodium periodate (B1199274) (NaIO₄) | Methanol/Water | Room Temperature | High | orgsyn.org |

| Bromine (Br₂) | Acetonitrile (B52724)/Water with NaNO₂ | 25 °C | High | mdpi.com |

Oxidation to Cyclopropyl Phenyl Sulfones

Further oxidation of this compound or its corresponding sulfoxide yields cyclopropyl phenyl sulfone. This transformation requires stronger oxidizing conditions or a higher stoichiometry of the oxidizing agent compared to the synthesis of the sulfoxide. organic-chemistry.orgresearchgate.net Over-oxidation is a common issue when preparing sulfoxides, but it can be exploited to produce sulfones intentionally. orgsyn.org

Reagents such as excess hydrogen peroxide, often in the presence of a catalyst, or other strong oxidants like Oxone® (potassium peroxymonosulfate) are effective for this conversion. orientjchem.org The choice of reaction conditions, including temperature and reaction time, is critical to ensure the complete oxidation of the sulfide or sulfoxide to the sulfone. organic-chemistry.org For instance, using two or more equivalents of an oxidizing agent like m-CPBA will typically lead to the formation of the sulfone.

The following table provides an overview of reagents and conditions used for the oxidation of sulfides to sulfones:

| Oxidizing Agent | Catalyst/Solvent | Temperature | Product | Reference |

| Hydrogen Peroxide (H₂O₂) (excess) | Tantalum Carbide | - | Sulfone | organic-chemistry.org |

| Oxone® | Methanol/Water | Room Temperature | Sulfone | orientjchem.org |

| meta-Chloroperbenzoic acid (m-CPBA) (≥2 equiv.) | Dichloromethane | Room Temperature | Sulfone | orientjchem.org |

| Potassium Permanganate (KMnO₄) | Manganese Dioxide | Solvent-free | Sulfone | organic-chemistry.org |

Pummerer-Type Rearrangements of Cyclopropyl Phenyl Sulfoxides

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one α-hydrogen, which transforms them into α-acyloxythioethers in the presence of an activating agent, typically an acid anhydride (B1165640) like acetic anhydride. wikipedia.orgorganicreactions.org In the case of cyclopropyl phenyl sulfoxide, the reaction is initiated by the acylation of the sulfoxide oxygen, followed by elimination to form a thionium (B1214772) ion intermediate. tcichemicals.com Subsequent nucleophilic attack by the acetate (B1210297) anion on the carbon adjacent to the sulfur results in the rearranged product.

The general mechanism involves the following steps:

Acylation of the sulfoxide by acetic anhydride.

Elimination of acetic acid to form a cyclopropyl-stabilized thionium ion.

Nucleophilic attack by acetate on the α-carbon.

The Pummerer rearrangement and its variants have found broad applications in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgtcichemicals.com The use of different activating agents, such as trifluoroacetic anhydride, can influence the reaction pathway and outcome. wikipedia.org The electrophilic thionium ion intermediate can be trapped by various nucleophiles, not just acetate, expanding the synthetic utility of this reaction. tcichemicals.com

Rearrangement Reactions

Ring Expansion to Cyclobutanones and Cyclobutenes

This compound and its derivatives can undergo ring expansion reactions to form four-membered rings like cyclobutanones and cyclobutenes. This transformation often proceeds through the formation of a cyclopropylcarbinyl cation intermediate, which can rearrange to a cyclobutyl cation. This compound is utilized as a reagent in the conversion of ketones into spirocyclobutanones. lookchem.com

The high ring strain of the cyclopropane ring is a driving force for these rearrangements. cymitquimica.com The specific reaction conditions and the nature of the substituents on the cyclopropane ring can influence the course of the rearrangement and the final product distribution.

Vinylogous Rearrangements

Vinylogous rearrangements can occur in systems where a vinyl group is attached to the cyclopropyl ring. For instance, the Pummerer reaction of 2-vinylcyclopropyl sulfoxides can lead to the formation of butadienylthionium ion intermediates. rsc.org These intermediates can then undergo further reactions, leading to the formation of 1,3-dienes. The reaction pathway is influenced by the substitution pattern on the cyclopropane ring and the vinyl group. rsc.org

Radical-Initiated Reactions and Ring Opening

The cyclopropane ring in this compound is susceptible to ring-opening reactions initiated by radicals. nih.gov The formation of a cyclopropylcarbinyl radical is a key step in these transformations. This highly strained radical can rapidly rearrange to a more stable homoallylic radical through cleavage of one of the cyclopropane C-C bonds. beilstein-journals.org

The regioselectivity of the ring opening is influenced by the substituents on the cyclopropane ring. ucl.ac.uk Radical-initiated ring-opening reactions of cyclopropane derivatives have been extensively studied and utilized in organic synthesis to construct more complex molecular architectures. nih.gov These reactions can be initiated by various radical initiators or through photochemically or thermally induced homolytic cleavage of a suitable precursor.

The general process for a radical-initiated ring-opening can be depicted as:

Generation of a radical species.

Addition of the radical to the cyclopropyl ring or abstraction of a hydrogen atom to form a cyclopropylcarbinyl radical.

Rapid ring opening of the cyclopropylcarbinyl radical to a homoallylic radical.

Further reaction of the homoallylic radical to form the final product.

The phenylthio group can influence the stability and reactivity of the radical intermediates formed during these processes.

Despite a comprehensive search of scientific literature, no specific research findings or detailed data on the C-H functionalization of this compound could be located.

The exploration of C-H functionalization is a prominent area of research in organic chemistry, with numerous studies focusing on a variety of substrates and directing groups. Methodologies involving transition metals like palladium and rhodium are frequently employed to activate and functionalize otherwise inert C-H bonds. These strategies often rely on the presence of a directing group within the substrate to guide the catalyst to a specific C-H bond, thereby ensuring regioselectivity.

Commonly studied directing groups include sulfoxides, amides, and various nitrogen-containing heterocycles. Similarly, the C-H bonds of cyclopropane rings have been successfully functionalized, typically when the cyclopropane is appended to a suitable directing moiety, such as a picolinamide (B142947) or a carboxylic acid.

However, a specific protocol for the direct C-H functionalization of this compound, where the sulfide group itself or another part of the molecule directs the reaction, is not described in the available literature. Research in the broader field of sulfur-containing compounds has sometimes utilized the sulfur atom as a directing group, but specific applications to this compound are not documented.

Therefore, due to the absence of published research on this specific transformation, no data tables or detailed research findings on the C-H functionalization strategies for this compound can be provided at this time.

Mechanistic Studies and Reaction Pathways

Elucidation of Alkylation and Addition Mechanisms

While specific studies detailing the alkylation and addition mechanisms directly on the cyclopropyl (B3062369) ring of cyclopropyl phenyl sulfide (B99878) are not extensively documented in the provided results, the reactivity can be inferred from the general principles of cyclopropane (B1198618) chemistry. The cyclopropyl group, due to its significant ring strain and p-character of its C-C bonds, can act as a nucleophile, analogous to an alkene.

In the context of addition reactions, electrophilic attack on the cyclopropyl ring would lead to a carbocationic intermediate. This process typically results in ring opening, as the relief of ring strain provides a strong thermodynamic driving force. The regioselectivity of the ring opening would be dictated by the stability of the resulting carbocation. For cyclopropyl phenyl sulfide, the phenylthio group (-SPh) can stabilize an adjacent positive charge through resonance, influencing where the ring cleavage occurs.

Alkylation reactions involving the cyclopropyl moiety are less common without ring opening. However, the sulfur atom is a primary site for alkylation. The sulfur atom in this compound possesses a lone pair of electrons, making it a nucleophilic center. Reaction with an alkylating agent (e.g., an alkyl halide) would proceed via an SN2 mechanism to form a sulfonium (B1226848) salt.

Table 1: Postulated Steps in Electrophilic Addition to this compound

| Step | Description | Intermediate |

| 1 | Electrophilic attack (E+) on the C-C bond of the cyclopropyl ring. | A corner-protonated or edge-protonated cyclopropane complex. |

| 2 | Cleavage of a C-C bond to form a carbocation. | A β-phenylthio carbocation, potentially stabilized by the sulfur atom. |

| 3 | Nucleophilic capture of the carbocation. | The final ring-opened addition product. |

Mechanistic Aspects of Ring-Opening and Rearrangement Processes

The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes this compound susceptible to ring-opening reactions under various conditions, including thermal, photochemical, and catalyst-mediated processes. nih.gov These reactions often proceed through radical or ionic pathways, leading to the formation of more stable acyclic structures.

One common pathway involves the homolytic cleavage of a C-C bond within the cyclopropyl ring. For instance, in reactions initiated by a radical species (R•), the radical can add to the cyclopropyl group, forming a cyclopropyl-substituted carbon radical. This intermediate can then undergo rapid ring-opening to generate a more stable, delocalized alkyl radical. nih.gov This process is often a key step in cascade reactions where the newly formed radical participates in subsequent intramolecular cyclizations or intermolecular additions. nih.gov

A plausible mechanism for a radical-mediated ring-opening and cyclization cascade is outlined below:

Radical Addition: An external radical adds to the cyclopropyl ring.

Ring-Opening: The resulting cyclopropylcarbinyl-type radical undergoes rapid β-scission to relieve ring strain, forming a homoallylic radical.

Intramolecular Cyclization: The alkyl radical can then cyclize onto the adjacent phenyl ring.

Oxidation/Deprotonation: The resulting aryl radical intermediate is then oxidized and deprotonated to yield the final aromatic product. nih.gov

Rearrangements can also occur through cationic intermediates. Acid-catalyzed ring-opening, for example, would generate a carbocation that can be trapped by a nucleophile or undergo rearrangement to a more stable cationic species before final product formation.

Investigation of Electron Transfer and Radical Pathways

Electron transfer processes are fundamental to many reactions involving this compound, often serving as the initiating step for radical-based transformations. The sulfide moiety can undergo single-electron transfer (SET) to an appropriate oxidant or a photoexcited catalyst, generating a sulfide radical cation. uniroma1.it

The formation of an aryl sulfide radical cation is a key step in certain oxidative reactions. uniroma1.it This intermediate is highly reactive and can undergo several subsequent transformations. For instance, C–S bond cleavage can occur, especially if the resulting carbon-centered radical is stabilized. uniroma1.it In the case of this compound, the fate of the radical cation would be a competition between C-S bond cleavage and ring-opening of the cyclopropyl group.

Visible light-induced photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. acs.org In such a system, a photocatalyst, upon absorbing light, can engage in an electron transfer event with this compound.

Table 2: Key Radical Species in Reactions of this compound

| Radical Species | Formation Method | Subsequent Reactions |

| Aryl Sulfide Radical Cation | Single-Electron Transfer (SET) to an oxidant or photocatalyst. uniroma1.it | C-S bond cleavage, reaction with nucleophiles, initiation of ring-opening. |

| Cyclopropyl-substituted Carbon Radical | Addition of a radical to the cyclopropyl ring. nih.gov | Rapid ring-opening to form an alkyl radical. nih.gov |

| Alkyl Radical (post-ring-opening) | Ring-opening of a cyclopropylcarbinyl radical. nih.gov | Intramolecular cyclization, intermolecular addition, hydrogen atom abstraction. nih.gov |

Studies on related systems have demonstrated that radical cascade reactions can be initiated electrochemically, avoiding the need for external chemical oxidants. rsc.org This approach allows for the generation of reactive radicals through electron transfer at an electrode, which can then participate in complex cyclization cascades. rsc.org

Role of Intermediates (e.g., Carbanions, Sulfonium Ylides, Metallocarbenoids)

A variety of reactive intermediates play crucial roles in the transformations of this compound and related compounds.

Carbanions: The α-proton to the sulfur atom in this compound can be abstracted by a strong base to form a carbanion. This α-lithiated species is a potent nucleophile and can participate in reactions with various electrophiles. The stability of this carbanion is enhanced by the adjacent sulfur atom, which can accommodate the negative charge through its d-orbitals.

Sulfonium Ylides: Sulfonium ylides are another critical class of intermediates. They can be formed by the deprotonation of a sulfonium salt (generated by alkylating the sulfide) or by the reaction of the sulfide with a carbene or carbenoid. nih.gov These ylides are zwitterionic species with a negatively charged carbon adjacent to a positively charged sulfur. They are highly valuable in synthesis, particularly for the formation of three-membered rings like epoxides and cyclopropanes. While this compound itself would be the precursor, its reaction with a carbenoid would lead to a sulfonium ylide that could then react with an electrophile. For example, the reaction of this compound with a metal carbenoid could generate a sulfonium ylide, which could then undergo rearrangement or participate in a cascade reaction. nih.gov

Metallocarbenoids: In transition-metal-catalyzed reactions, sulfides can react with metal carbenoids to form sulfonium ylides in situ. nih.gov This strategy avoids the separate preparation of the ylide. The resulting ylide can then undergo various transformations, such as the Doyle-Kirmse reaction, which involves a uniroma1.itlookchem.com-sigmatropic rearrangement. The combination of sulfur ylide chemistry with transition metal catalysis significantly enhances the utility and reactivity of these intermediates. nih.gov

Table 3: Key Reactive Intermediates and Their Roles

| Intermediate | Formation | Role in Synthesis |

| α-Thio Carbanion | Deprotonation of the α-carbon with a strong base. | Acts as a nucleophile to form new C-C bonds. |

| Sulfonium Ylide | Deprotonation of a sulfonium salt or reaction of the sulfide with a carbenoid. nih.gov | Used for cyclopropanation, epoxidation, and rearrangement reactions. nih.gov |

| Metallocarbenoid | Reaction of a diazo compound with a metal catalyst. | Reacts with the sulfide to form a sulfonium ylide in situ for cascade reactions. nih.gov |

Stereoselective and Asymmetric Synthesis Involving Cyclopropyl Phenyl Sulfide

Diastereoselective Transformations

Diastereoselective synthesis aims to produce one diastereomer of a compound in preference to others. In the context of cyclopropyl (B3062369) phenyl sulfide (B99878), this often involves reactions on a pre-existing chiral center or the use of directing groups that favor attack from a particular face of a molecule.

One notable method involves the bromine/magnesium exchange on substituted cyclopropanes. For instance, the reaction of 2,2-dibromo-1-methyl-cyclopropanecarbonitrile with isopropylmagnesium chloride (i-PrMgCl) generates a cis-magnesium-carbenoid. This intermediate reacts with electrophiles, such as diphenyl disulfide to introduce a phenylthio- group (SPh), with a high degree of retention of configuration, leading to excellent diastereoselectivity. acs.orgtechnion.ac.ilnih.gov This approach allows for the creation of cyclopropanes with a quaternary center in a highly diastereoselective manner. acs.orgtechnion.ac.il

Furthermore, the cyclopropanation of electron-poor dienes using aryl-stabilized sulfonium (B1226848) ylides has been shown to produce vinylcyclopropanes with high trans-diastereoselectivity. organic-chemistry.org This method provides a direct route to substituted vinylcyclopropanes, which are valuable synthetic intermediates. organic-chemistry.org The stereochemical outcome is influenced by steric and electronic factors, allowing for predictable control over the relative stereochemistry of the substituents on the cyclopropane (B1198618) ring. organic-chemistry.orgwiley-vch.de

Enantioselective Approaches

Enantioselective synthesis focuses on the preferential formation of one of two enantiomers. For cyclopropyl phenyl sulfide and its derivatives, several powerful strategies have emerged, including the use of chiral catalysts, stereocontrolled exchange reactions, and chiral auxiliaries.

The most direct method for establishing chirality in the cyclopropane ring is through asymmetric cyclopropanation, where a chiral catalyst mediates the reaction between an alkene and a carbene source.

Rhodium Catalysis: Chiral rhodium(II) carboxylate complexes are highly effective catalysts for the asymmetric cyclopropanation of alkenes with diazo compounds. researchgate.netrsc.orgnih.govresearchgate.net For example, the reaction of an alkene with a diazo compound in the presence of a chiral rhodium catalyst, such as Rh₂(S-TCPTAD)₄, can produce highly enantioenriched cyclopropanes. rsc.orgnih.gov These reactions often proceed with excellent yields and high levels of both diastereoselectivity and enantioselectivity (up to 99% ee). organic-chemistry.org Chiral-at-metal Rh(III) complexes have also been successfully employed in the [2+1] cyclization of vinyl sulfoxonium ylides, affording 1,2,3-trisubstituted chiral cyclopropanes with high enantiomeric excess. acs.orgnih.gov

Biocatalysis: Engineered enzymes, particularly those based on myoglobin (B1173299) or other hemoproteins, have emerged as powerful catalysts for asymmetric cyclopropanation. digitellinc.comnih.gov These biocatalysts can mediate the transfer of carbene from sulfone diazo compounds to various vinylarenes, yielding optically active sulfonyl cyclopropanes with exceptional yields (up to 99%) and enantioselectivity (up to 99% ee). digitellinc.com A key advantage of biocatalysis is the ability to perform these transformations under mild, environmentally benign conditions. digitellinc.com Moreover, through rational design and directed evolution, myoglobin variants have been developed that exhibit complementary stereoselectivity, providing access to both enantiomers of the desired cyclopropane product. nih.gov

| Catalyst Type | Specific Catalyst Example | Reactants | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Rhodium Complex | Chiral Rh(III) Complex | Vinyl Sulfoxonium Ylide + α,β-Unsaturated Acyl Imidazole | 1,2,3-Trisubstituted Cyclopropane | up to 99% | organic-chemistry.orgacs.org |

| Biocatalyst | Engineered Myoglobin | Vinylarene + Sulfone Diazo Compound | Optically Active Sulfonyl Cyclopropane | up to 99% | digitellinc.com |

| Biocatalyst | Engineered Myoglobin | Styrene Derivative + Diazoacetate | 1-Carboxy-2-aryl-cyclopropane | 96–99.9% | nih.gov |

A powerful strategy for stereocontrol utilizes the sulfoxide (B87167) group not just as a part of the target molecule's precursor but also as a chiral directing group. The sulfoxide/magnesium exchange reaction is a key transformation in this approach. acs.orgtechnion.ac.ilnih.gov

The process begins with an enantiomerically pure cyclopropyl phenyl sulfoxide, often prepared through asymmetric oxidation of the corresponding sulfide. This chiral sulfoxide can then undergo a sulfoxide-magnesium exchange reaction upon treatment with a Grignard reagent, such as ethylmagnesium chloride (EtMgCl) or isopropylmagnesium chloride (i-PrMgCl). researchgate.net This reaction generates a configurationally stable magnesium carbenoid intermediate at low temperatures (e.g., -78°C). researchgate.net The key to the stereocontrol is that this exchange proceeds with a high degree of retention of configuration. The resulting chiral cyclopropyl magnesium reagent can then be trapped with various electrophiles to form functionalized cyclopropanes, where the stereochemistry is dictated by the initial chirality of the sulfoxide. acs.orgtechnion.ac.ilnih.gov This method is particularly effective for creating quaternary stereocenters on the cyclopropane ring with high fidelity. acs.orgtechnion.ac.il

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.govwikipedia.org After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality. wikipedia.org

While the sulfoxide group in the sulfoxide/magnesium exchange acts as an internal chiral auxiliary, other external auxiliaries can also be employed. For example, chiral oxazolidinones, famously developed by Evans, can be attached to a molecule to direct diastereoselective alkylations, aldol (B89426) reactions, and cycloadditions. nih.govwikipedia.org In the context of cyclopropanation, an N-enoyloxazolidinone can be used as the alkene component. The chiral auxiliary shields one face of the double bond, directing the attack of the cyclopropanating agent (e.g., from a sulfur ylide) to the opposite face, thereby controlling the absolute stereochemistry of the newly formed cyclopropane ring. unl.pt

Theoretical and Computational Chemistry of Cyclopropyl Phenyl Sulfide

Quantum Chemical Calculations on Reactivity and Selectivity

Quantum chemical calculations are instrumental in predicting how and why cyclopropyl (B3062369) phenyl sulfide (B99878) reacts in specific ways. These computational studies can map out reaction pathways, determine the energy required for reactions to occur, and explain the selective formation of certain products. Much of the theoretical work in this area has focused on the compound's interaction with radicals, a process where the strained cyclopropane (B1198618) ring is prone to opening.

A significant area of study involves the use of cyclopropyl derivatives as "radical clocks," where the predictable rate of the cyclopropane ring-opening serves as a probe for the kinetics of radical reactions. Computational studies on analogous compounds, such as cyclopropyl vinyl sulfides, have shown that the presence of the sulfide group significantly influences the reactivity and selectivity of these processes. For instance, matching experimental and computational data has demonstrated that introducing a sulfide connection adjacent to the cyclopropyl ring enhances selectivity in radical clock reactions with alkyl radicals, while diminishing the yield of ring-opened products when reacting with aryl radicals. nih.gov

Note: This table presents generalized data based on computational studies of similar cyclopropyl sulfide systems to illustrate typical energy profiles.

While DFT calculations provide a static picture of a reaction pathway, molecular dynamics (MD) simulations offer a dynamic view, simulating the actual movement of atoms over time. This approach provides deeper mechanistic insights by revealing the sequence of bond-breaking and bond-forming events as they occur.

DFT-based MD simulations have been used to explore the mechanism of radical trapping by cyclopropyl sulfide derivatives. nih.gov These simulations can visualize the initial interaction of a radical with the molecule, the subsequent cleavage of a C-C bond in the cyclopropyl ring, and the conformational changes that lead to the final, more stable, ring-opened structure. By tracking interatomic distances over the course of the simulation, researchers can confirm that the formation of a new bond with the incoming radical occurs concurrently with or immediately preceding the ring-opening event. This dynamic modeling is crucial for understanding the intricate, time-dependent processes that govern the reaction mechanism, moving beyond the static transition states identified by energy profile calculations.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of cyclopropyl phenyl sulfide dictates its fundamental chemical properties. The interaction between the phenyl ring's π-system, the sulfur atom's lone pairs, and the strained σ-bonds of the cyclopropyl ring is complex. Computational analysis helps to dissect these interactions and understand their impact on reactivity.

A key finding from computational studies on related systems is the significant role the sulfur atom plays in modulating electron distribution, particularly in radical intermediates. nih.gov When a radical adds to a molecule like this compound, an unpaired electron is introduced. In analogous vinyl sulfide systems, analysis of the spin density (the distribution of the unpaired electron) shows that the sulfur atom effectively isolates the phenyl ring from the radical center. nih.gov The presence of the sulfur atom blocks the delocalization of the unpaired electron onto the phenyl group. Instead, the spin density becomes more localized on the carbon atom where the radical initially attacked. This electronic effect is crucial, as it stabilizes the radical intermediate in a specific way that influences the subsequent reaction steps, such as the ring-opening.

Computational Design for Novel Applications

Computational chemistry is not only used to understand existing molecules but also to design new ones with desired properties and functions. By modifying the structure of this compound in silico and calculating the resulting properties, researchers can predict its suitability for various applications and guide synthetic efforts.

One promising application conceived through computational design is the use of this compound derivatives as tunable sensors for detecting and identifying different types of radicals. nih.gov The core idea is that the molecule will react differently—or produce a different ratio of ring-opened to non-ring-opened products—depending on the nature of the radical it encounters. By computationally modeling the reactions with various radicals (e.g., alkyl, phenyl, iodine), a "reactivity matrix" can be generated. This matrix can then be used to interpret experimental results, allowing the system to act as a sensor that not only detects the presence of radicals but also provides information about their identity. nih.gov

Furthermore, computational studies can guide the fine-tuning of these sensor molecules. For example, DFT calculations can predict how adding electron-withdrawing or electron-donating substituents to the phenyl ring will affect the stability of radical intermediates and, consequently, the rate and efficiency of the ring-opening reaction. nih.gov An electron-withdrawing group, for instance, could stabilize the resulting radical, enhancing the ring-opening process and making the molecule a more sensitive detector for certain radical species. This predictive power makes computational design an efficient tool for developing novel applications for this compound and its derivatives.

Applications of Cyclopropyl Phenyl Sulfide in Complex Molecule Synthesis

Building Block in Organic Synthesis

The utility of cyclopropyl (B3062369) phenyl sulfide (B99878) in organic synthesis stems from its identity as a bifunctional building block. cymitquimica.com The presence of the sulfur atom allows for a range of chemical transformations, while the strained cyclopropyl ring offers unique chemical properties and reactivity compared to more stable cyclic systems. cymitquimica.com This dual functionality allows it to serve as a versatile starting point for creating a diverse collection of molecular fragments and lead-like compounds, which are important in the field of drug discovery. cymitquimica.com

One of the well-established applications of cyclopropyl phenyl sulfide is its role as a reagent in the synthesis of cyclobutanone (B123998) derivatives. lookchem.com Specifically, it is utilized in chemical processes for the conversion of ketones into spirocyclobutanones. lookchem.com This transformation leverages the unique reactivity of the cyclopropyl group to construct the four-membered ring system, creating complex spirocyclic structures from simpler ketone precursors. lookchem.com

While direct conversion from this compound to cyclobutenes is less commonly documented, related structures are employed in their synthesis. For instance, novel cyclobutene (B1205218) derivatives that incorporate a phenyl sulfide moiety have been successfully synthesized. mdpi.com In one pathway, a 3-hydroxycyclobutyl-4-methylbenzenesulfonate starting material is reacted with various p-substituted thiophenols to form thioethers. mdpi.com Subsequent chemical steps, including tosylation and elimination, generate the target cyclobutene derivatives bearing the phenyl sulfide group, which is useful for further functionalization. mdpi.com

This compound and its derivatives are instrumental in the synthesis of various cyclopropane-containing scaffolds. mdpi.com The cyclopropane (B1198618) motif is a prevalent feature in many natural products and bioactive molecules. wpmucdn.commarquette.edu Research has demonstrated that derivatives of this compound can be used to generate diverse libraries of these scaffolds. For example, the continuous-flow synthesis of cyclopropyl carbaldehydes and ketones has been developed using 2-hydroxycyclobutanones and aryl thiols, showcasing a scalable method to produce these valuable cyclopropyl structures. mdpi.com The resulting arylthiocyclopropyl carbonyl compounds are versatile intermediates that can be further transformed through selective oxidation reactions to access sulfoxide (B87167) and sulfone derivatives, among others. mdpi.com

| Reaction Type | Starting Materials | Key Reagent/Catalyst | Product Class |

|---|---|---|---|

| Spirocyclobutanone Synthesis | Ketones | This compound | Spirocyclobutanones |

| Cyclobutene Synthesis | 3-Hydroxycyclobutyl-4-methylbenzenesulfonate, Thiophenols | Tosyl chloride, Base | Cyclobutenes with phenyl sulfide moiety |

| Cyclopropyl Ketone Synthesis | 2-Hydroxycyclobutanones, Aryl thiols | Amberlyst-35 (acid catalyst) | Arylthiocyclopropyl ketones |

Utility in Total Synthesis of Natural Products and Bioactive Molecules

The structural motifs derived from this compound are relevant to the synthesis of molecules with potential biological activity. cymitquimica.comlookchem.com The compound serves as a valuable intermediate in the development of new therapeutic agents and other bioactive molecules for the pharmaceutical and agrochemical industries. cymitquimica.com Its ability to participate in specific chemical reactions allows for the construction of complex molecular frameworks found in medicinally important compounds. lookchem.com

In synthetic chemistry, this compound can be regarded as a "synthon," which is a conceptual unit representing a potential starting material in a retrosynthetic analysis. It effectively serves as a source for the cyclopropyl group, which is a key structural feature in numerous bioactive molecules and FDA-approved drugs. wpmucdn.com The utility of this compound as a synthon is demonstrated in reactions where it is deprotonated to form a nucleophilic species. mdpi.com This cyclopropyl anion can then react with a variety of electrophiles to form new carbon-carbon bonds, effectively transferring the cyclopropyl group to a different molecular scaffold. mdpi.com This strategy is a crucial step in building the carbon skeleton of more complex, biologically active compounds. lookchem.com

The role of this compound as a strategic intermediate is central to its application in complex, multi-step syntheses. lookchem.com Its bifunctional nature allows for a divergent synthetic approach, where different parts of the molecule can be modified in separate steps to create a wide array of derivatives from a single starting material. For instance, the sulfide group can be oxidized to a sulfoxide or sulfone, which can then be used in further transformations. mdpi.com This versatility makes it a key intermediate in the synthesis of various drugs and medicinal compounds. lookchem.com A typical multi-step sequence might involve the initial formation of an arylthiocyclopropyl carbonyl compound, followed by a series of selective oxidations or other functional group interconversions to build up molecular complexity and arrive at a final target molecule. mdpi.com

| Derivative Type | Synthetic Transformation | Resulting Functional Group | Application |

|---|---|---|---|

| Arylthiocyclopropyl Ketone | Selective Oxidation | Sulfoxide or Sulfone | Intermediate for further functionalization |

| This compound | Deprotonation & Electrophilic Capture | Substituted Cyclopropane | Introduction of the cyclopropyl moiety |

| Arylthiocyclopropyl Carbonyl | Oxidation | Carboxylic Acid | Access to cyclopropyl carboxylic acid derivatives |

Future Directions and Emerging Research Areas

Development of More Sustainable and Greener Synthetic Routes

Traditional synthetic routes to aryl cyclopropyl (B3062369) sulfides often involve harsh conditions, such as the use of strong bases and high temperatures. nih.gov The future of cyclopropyl phenyl sulfide (B99878) synthesis is geared towards more environmentally benign and efficient methodologies.

Photocatalysis and Electrosynthesis: A significant area of development is the use of light and electricity as clean reagents. Photocatalytic methods, employing visible light to drive reactions, are emerging for related transformations like the deoxygenation of sulfoxides to sulfides. lookchem.com Research is anticipated to focus on developing direct photocatalytic or electro-synthetic methods for the C-S bond formation between a cyclopropyl group and a thiophenol, minimizing waste and avoiding harsh reagents. acs.org Combining biocatalysis with photocatalysis or electrochemistry presents a particularly innovative approach, for instance, in the deracemization of related sulfoxides, a strategy that could be adapted for chiral cyclopropyl phenyl sulfide derivatives. acs.orgnih.gov

Biocatalysis: The use of enzymes for chemical synthesis offers high selectivity under mild, aqueous conditions. While the direct biocatalytic synthesis of this compound is not yet established, research into the biocatalytic oxidation of sulfides to sulfones using microorganisms like Aspergillus ochraceus and Penicillium funiculosum is underway. orientjchem.org Future work could explore engineered enzymes for the enantioselective synthesis of chiral this compound or its derivatives, which are of high value in medicinal chemistry.

Greener Reaction Media and Reagents: The shift away from volatile organic solvents is a cornerstone of green chemistry. Future synthetic protocols will likely explore the use of water, supercritical fluids, or biomass-derived solvents like glycerol (B35011) for the synthesis of this compound. lookchem.com Furthermore, replacing traditional cyclopropyl halides or boronic acids with more atom-economical and less toxic coupling partners is a key research goal. nih.govnih.gov The use of industrial by-products, such as sulfur waste, as a raw material for sulfide synthesis represents a highly sustainable and cost-effective future strategy. mdpi.com

Novel Catalytic Systems for Transformations of this compound

The inherent ring strain of the cyclopropyl group makes this compound a versatile substrate for a variety of catalytic transformations, particularly ring-opening reactions.

Catalytic Ring-Opening and Functionalization: The development of novel catalytic systems to control the regioselective and stereoselective ring-opening of the cyclopropane (B1198618) moiety is a major research frontier. scispace.comacs.org Visible-light-mediated photoredox catalysis has shown promise for the ring-opening reactions of various cyclopropanes, enabling the synthesis of complex carbocyclic and heterocyclic structures. beilstein-journals.orgresearchgate.net Future research will likely focus on applying these methods to this compound, using its sulfur and phenyl groups to direct the reactivity and generate novel molecular scaffolds. researchgate.net For example, oxidative radical ring-opening/cyclization cascades could lead to the formation of complex polycyclic aromatic sulfur compounds. beilstein-journals.org

Cross-Coupling and Derivatization Strategies: this compound is not just a substrate for ring-opening but also a building block for more complex molecules. A promising strategy involves the oxidation of the sulfide to a sulfoxide (B87167), followed by a sulfoxide-magnesium exchange to generate a cyclopropyl Grignard reagent. This intermediate can then participate in various electrophilic trapping and palladium-catalyzed Negishi cross-coupling reactions, allowing for extensive and divergent derivatization. nih.gov The development of new, more efficient catalysts, such as novel nickel-based systems for aryl exchange reactions, could further expand the scope of these transformations, enabling the synthesis of diverse libraries of cyclopropane-containing compounds without the need for odorous thiols. chemrxiv.org

Conversion to Spirocyclic Systems: this compound has been identified as a key reagent in the conversion of ketones into spirocyclobutanones. sigmaaldrich.com This transformation highlights the potential of the compound in constructing complex, three-dimensional spirocyclic systems, which are of great interest in drug discovery. Future research is expected to focus on developing catalytic and enantioselective versions of this reaction to access chiral spirocycles.

Expanding Applications in Materials Science and Medicinal Chemistry

The unique properties of the this compound moiety are being increasingly recognized in both materials science and medicinal chemistry.

Medicinal Chemistry: The cyclopropane ring is a valuable "bioisostere" for other groups in drug molecules and can enhance metabolic stability, binding affinity, and cell permeability. nih.gov A significant breakthrough is the development of a mitofusin activator based on a cyclopropyl-containing scaffold, which shows promise for treating neurodegenerative diseases like ALS. nih.gov In this context, the cyclopropyl group improved the pharmacokinetic properties of the lead compound. X-ray crystallography of a sulfide analog was crucial in determining the active stereoisomer. nih.gov This success story paves the way for the broader incorporation of this compound derivatives into drug discovery programs. Future efforts will focus on creating diverse libraries of lead-like compounds and fragments based on this scaffold for screening against a wide range of biological targets. nih.govresearchgate.net

Materials Science: While still an emerging area, the incorporation of the this compound unit into polymers and functional materials holds potential. lookchem.com The related polymer, poly(phenylene sulfide) (PPS), is a high-performance thermoplastic known for its thermal stability and chemical resistance. koreascience.kr Future research could explore the synthesis of novel PPS derivatives by incorporating this compound as a monomer or a functionalizing agent. This could lead to materials with tailored properties, such as altered solubility, cross-linking capabilities through ring-opening polymerization of the cyclopropyl group, or specific electronic properties. The development of methods for the end-functionalization of PPS-like polymers opens avenues for creating block copolymers and other advanced materials. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in Mechanistic Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for developing more efficient and selective synthetic methods. This requires the application of advanced characterization techniques.

Computational Modeling: Density Functional Theory (DFT) calculations and molecular dynamics simulations are becoming indispensable tools for studying reactive intermediates and transition states that are difficult to observe experimentally. nih.gov For instance, computational modeling has been used to explore the radical-induced ring-opening of related cyclopropyl vinyl sulfides, providing insights into reaction pathways and selectivity. nih.gov Future studies will undoubtedly employ more sophisticated computational methods to design new catalysts, predict reaction outcomes, and elucidate complex mechanistic pathways for transformations of this compound.

In-Situ Spectroscopy: To gain real-time information about reaction intermediates, researchers are turning to in-situ spectroscopic techniques. Methods like in-situ NMR, IR, and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products as a reaction progresses, providing invaluable kinetic and mechanistic data. For very fast, light-induced processes, transient absorption spectroscopy and laser-flash photolysis are powerful techniques for detecting and characterizing short-lived radical intermediates, such as those formed during photocatalytic ring-opening reactions. researchgate.net

Advanced Structural Analysis: For complex molecules derived from this compound, particularly in the context of medicinal chemistry, determining the precise three-dimensional structure is paramount. Single-crystal X-ray diffraction is a critical tool, as demonstrated in the structural elucidation of a biologically active mitofusin activator analog, which was essential for understanding its structure-activity relationship. nih.gov As more complex and chiral derivatives are synthesized, advanced NMR techniques (e.g., NOESY, VCD spectroscopy) will also play a key role in assigning their absolute and relative stereochemistry. scispace.com

Q & A

Q. What are the established synthetic routes for cyclopropyl phenyl sulfide, and how can purity be ensured?

this compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting cyclopropylthiols with aryl halides (e.g., bromobenzene) under basic conditions (e.g., K₂CO₃ in DMF) . Purification often employs column chromatography or recrystallization, followed by characterization via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm cyclopropane ring integrity (e.g., characteristic upfield shifts for cyclopropane protons) and aryl-sulfur bonding .

- Mass spectrometry : HRMS for molecular ion validation.

- Elemental analysis : To verify sulfur content. For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities .

Q. How does the cyclopropane ring influence the compound’s stability in storage?

Cyclopropane rings are strain-prone, making the compound sensitive to light and heat. Storage recommendations include inert atmospheres (argon) and low temperatures (-20°C). Stability should be monitored via periodic TLC or HPLC analysis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound under high-temperature aqueous conditions?

While direct data on this compound are limited, analogous sulfides (e.g., diphenyl sulfide) show thermal stability up to 250°C in non-aqueous environments. However, aqueous conditions may promote hydrolysis or oxidation. Researchers should design experiments using autoclave reactors (250–300°C) with controlled pH and redox buffers to study degradation pathways, referencing protocols from sulfides like benzyl phenyl sulfide .

Q. How do structural modifications (e.g., substituents on the phenyl group) alter the compound’s electronic properties and biological activity?